molecular formula C19H20O2 B2711703 2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol CAS No. 5141-38-8

2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol

Cat. No. B2711703
CAS RN: 5141-38-8
M. Wt: 280.367
InChI Key: DDJJAXYZLZAGIC-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol, also known as 2,4-DMDP, is a cyclic diol belonging to the class of compounds known as cyclic diols. It is a colorless and odorless crystalline solid with a melting point of around 100°C. 2,4-DMDP has a variety of uses in laboratory experiments, and is an important starting material in the synthesis of many other compounds.

Scientific Research Applications

Fluorescent Molecular Probes

2,5-Diphenyloxazoles, including variants like 2,4-Dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol, have been explored as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity. They offer potential for developing ultra-sensitive fluorescent molecular probes to study various biological events and processes (Diwu et al., 1997).

Synthesis and Stereochemistry

Research has focused on the synthesis, stereochemistry, and reactions of 2,5-diphenylsilacyclopentenes, which are structurally related to this compound. These studies involve exploring the formation of cis and trans isomers and their reactions with optically active alcohols (Nagao et al., 2003).

Organometallic Chemistry

In the field of organometallic chemistry, derivatives of 2,5-dimethyl-3,4-diphenylcyclopent-2-enone, which closely resemble this compound, have been used as precursors to heteroatom-substituted transition metal complexes. This research is significant for developing new materials and catalysts (Donovalová et al., 1996).

Structural Studies

The compound has been a subject of structural studies in organoboron chemistry. Investigations into its crystal and molecular structures provide insights into the physical properties and molecular interactions of similar organoboron compounds (Kliegel et al., 1984).

Glycosidation Research

Research has also been conducted on the glycosidation of glycals with arylamines to access biologically active 4-aminocyclopent-2-enones, a process in which derivatives of this compound play a crucial role (Li et al., 2011).

properties

IUPAC Name

2,4-dimethyl-1,5-diphenylcyclopent-4-ene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-13-17(15-9-5-3-6-10-15)19(21,14(2)18(13)20)16-11-7-4-8-12-16/h3-12,14,18,20-21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJJAXYZLZAGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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